molecular formula C17H19NO B5937321 N-[1-(2'-methylbiphenyl-4-yl)ethyl]acetamide

N-[1-(2'-methylbiphenyl-4-yl)ethyl]acetamide

Cat. No.: B5937321
M. Wt: 253.34 g/mol
InChI Key: ITWPTNPDNXECMZ-UHFFFAOYSA-N
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Description

N-[1-(2’-methylbiphenyl-4-yl)ethyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group substituted with a methyl group and an acetamide moiety

Properties

IUPAC Name

N-[1-[4-(2-methylphenyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-6-4-5-7-17(12)16-10-8-15(9-11-16)13(2)18-14(3)19/h4-11,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWPTNPDNXECMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2’-methylbiphenyl-4-yl)ethyl]acetamide typically involves the acylation of an amine precursor with an acylating agent. One common method is the reaction of 2’-methylbiphenyl-4-yl ethylamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of N-[1-(2’-methylbiphenyl-4-yl)ethyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2’-methylbiphenyl-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(2’-methylbiphenyl-4-yl)ethyl]acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(2’-methylbiphenyl-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows for hydrophobic interactions with target proteins, while the acetamide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-[1-(2’-methylphenyl)ethyl]acetamide
  • N-[1-(2’-ethylbiphenyl-4-yl)ethyl]acetamide
  • N-[1-(2’-methylbiphenyl-4-yl)propyl]acetamide

Comparison: N-[1-(2’-methylbiphenyl-4-yl)ethyl]acetamide is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications.

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